molecular formula C16H14ClN7 B2560503 (3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile CAS No. 338794-99-3

(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile

Cat. No. B2560503
CAS RN: 338794-99-3
M. Wt: 339.79
InChI Key: NTKJGFIWGBMTCA-DTQAZKPQSA-N
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Description

(3E)-3-{amino[4-(6-chloropyridin-2-yl)piperazin-1-yl]methylidene}prop-1-ene-1,1,3-tricarbonitrile is a useful research compound. Its molecular formula is C16H14ClN7 and its molecular weight is 339.79. The purity is usually 95%.
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Scientific Research Applications

Hypoxic-Cytotoxic Agents

Compounds with quinoxalinecarbonitrile and piperazine derivatives have been explored for their hypoxic-cytotoxic activities. Piperazine derivatives, in particular, have shown significant potency in vitro, suggesting their potential in cancer therapy due to their selective cytotoxicity under hypoxic conditions, which is a characteristic feature of many solid tumors (Ortega et al., 2000).

Anticancer and Antimicrobial Activities

Novel compounds featuring piperazine and carbonitrile moieties have been synthesized and tested for their anticancer and antimicrobial properties. These studies have identified several compounds with significant antibacterial and anticancer activities, providing a promising outlook for developing new therapeutic agents (Bondock & Gieman, 2015). Such compounds exhibit a broad range of activity against various cancer cell lines, highlighting the potential for targeted cancer therapy.

Antagonists for Receptor Studies

Piperazin-1-yl derivatives have been synthesized and evaluated as antagonists for specific receptors, such as serotonin 5-HT3 and dopamine D4 receptors. These studies aim at developing new therapeutic strategies for conditions associated with these receptors, including psychiatric disorders and nausea associated with chemotherapy (Mahesh et al., 2004).

Multicomponent Synthesis Applications

The efficiency of multicomponent synthesis involving piperazine and carbonitrile components has been demonstrated, leading to novel compounds with potential applications in drug development and materials science. These synthesis methods offer a streamlined approach to complex molecules, highlighting the versatility of these chemical motifs in facilitating rapid access to a wide array of structurally diverse compounds (Rahmani et al., 2018).

properties

IUPAC Name

(3E)-4-amino-4-[4-(6-chloropyridin-2-yl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN7/c17-14-2-1-3-15(22-14)23-4-6-24(7-5-23)16(21)13(11-20)8-12(9-18)10-19/h1-3,8H,4-7,21H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKJGFIWGBMTCA-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=C(C=C(C#N)C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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